molecular formula C18H21N7O2 B2540439 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 2034515-42-7

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2540439
CAS No.: 2034515-42-7
M. Wt: 367.413
InChI Key: DJMKUYTYRFADKZ-UHFFFAOYSA-N
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Description

N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a unique chemical compound known for its diverse applications in scientific research and industrial processes. The compound's structure comprises a pyrazole ring, a triazine moiety, and various functional groups, making it versatile in chemical synthesis and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves multi-step processes:

  • Formation of the Pyrazole Ring: Starting with phenylhydrazine and ethyl acetoacetate under acidic conditions.

  • Introduction of the Triazine Moiety: Using cyanuric chloride with the dimethylamino and methoxy groups.

  • Coupling Reaction: Merging the triazine derivative with the pyrazole intermediate via amide bond formation.

Industrial Production Methods:

In industrial settings, these reactions are scaled up using robust methods to ensure high yields and purity. Continuous flow chemistry can be used to enhance efficiency and safety by precisely controlling reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form various oxidized derivatives under mild conditions, often using reagents like potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride can reduce specific groups within the compound.

  • Substitution: The methoxy and dimethylamino groups provide sites for nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, mild acids

  • Reduction: Lithium aluminum hydride, sodium borohydride

  • Substitution: Nucleophiles like amines or thiols under basic or acidic conditions

Major Products:

The resulting products depend on the nature of the reactions but typically include various substituted or oxidized forms of the original compound.

Scientific Research Applications

This compound is utilized across various scientific disciplines:

  • Chemistry: As a building block for synthesizing complex molecules, particularly in pharmaceuticals.

  • Biology: Investigated for its potential as an enzyme inhibitor or binding molecule in biochemical assays.

  • Medicine: Explored for therapeutic applications due to its unique interactions with biological targets.

  • Industry: Used in the development of advanced materials and coatings due to its chemical stability and reactivity.

Mechanism of Action

Compared to other similar compounds, N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide stands out due to its unique structural features:

  • Triazine Moiety: Offers distinct reactivity compared to other heterocycles.

  • Substituent Groups: Provide unique sites for chemical modification, unlike simpler analogs.

Comparison with Similar Compounds

  • N-(4-(dimethylamino)-6-chloro-1,3,5-triazin-2-yl)methyl derivatives

  • Pyrazole-4-carboxamide analogs with varying substituents

This makes it an invaluable compound for diverse applications across chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-5-methyl-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O2/c1-12-14(10-20-25(12)13-8-6-5-7-9-13)16(26)19-11-15-21-17(24(2)3)23-18(22-15)27-4/h5-10H,11H2,1-4H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMKUYTYRFADKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=NC(=NC(=N3)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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